molecular formula C18H21N5O2S B6487670 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 1014070-10-0

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B6487670
CAS No.: 1014070-10-0
M. Wt: 371.5 g/mol
InChI Key: ZEDKQHOHWGHVIZ-UHFFFAOYSA-N
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Description

This heterocyclic compound combines a 1,3-benzothiazole core substituted with a methoxy group at position 4 and a piperazine ring linked via a 1,3-dimethylpyrazole-5-carbonyl moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Benzothiazole: Known for antimicrobial, antitumor, and anti-inflammatory activities .
  • Piperazine: Enhances solubility and bioavailability while serving as a flexible linker .
  • Methoxy group: Modulates electronic properties and metabolic stability .

The compound’s synthesis likely involves multi-step reactions, such as coupling a pre-functionalized benzothiazole with a piperazine-pyrazole intermediate, as seen in analogous methodologies . Structural characterization would employ crystallographic tools (e.g., SHELX for small-molecule refinement or CCP4 for macromolecular applications ).

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12-11-13(21(2)20-12)17(24)22-7-9-23(10-8-22)18-19-16-14(25-3)5-4-6-15(16)26-18/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDKQHOHWGHVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Method Structural Analysis Tools
Target Compound 1,3-Benzothiazole + pyrazole 4-methoxy, piperazine-linked dimethylpyrazole carbonyl Not reported (theoretical) Multi-step coupling SHELX , CCP4
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano... Pyranopyrazole + oxazine 4-methoxyphenyl, fused oxazine ring Anticancer (in silico) One-pot multicomponent reaction NMR, IR
3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid... Pyrazole + thiadiazine 4-methoxyphenyl, thiadiazine-amide linkage Antimicrobial HOBt/EDC-mediated coupling LC-MS, elemental analysis
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone + benzothiazole Allyl group at pyrazole, benzothiazole at position 4 Analgesic Cyclocondensation X-ray diffraction
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Pyrazole + ester 4-methoxybenzyl, p-tolyl, ethyl carboxylate Not reported Condensation reaction X-ray crystallography

Key Findings from Comparative Studies

Bioactivity Correlation :

  • Pyrazole-benzothiazole hybrids (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ) exhibit analgesic activity due to dual inhibition of COX-2 and 5-LOX enzymes . The target compound’s methoxy group may enhance similar interactions but requires experimental validation.
  • Thiadiazine-linked pyrazoles (e.g., compound from ) show broad-spectrum antimicrobial activity , attributed to the thiadiazine moiety’s electrophilic sulfur atom.

Synthetic Efficiency :

  • Multicomponent reactions (e.g., one-pot synthesis in ) reduce steps but may limit regioselectivity. In contrast, stepwise coupling (as inferred for the target compound) allows precise control over substituent placement.

Crystallographic Insights :

  • SHELX-refined structures (e.g., ) reveal that methoxy and carbonyl groups stabilize intramolecular hydrogen bonds, enhancing thermal stability.

Pharmacological and Computational Data

Property Target Compound 4-(Benzo[d]thiazol-2-yl)-2-allyl-pyrazol-5-one Pyrazole-thiadiazine Hybrid
Molecular Weight (g/mol) 427.49 (calculated) 365.44 447.52
LogP 3.2 (predicted) 2.8 4.1
Hydrogen Bond Acceptors 6 5 7
Reported IC50 N/A COX-2: 0.8 µM E. coli MIC: 12.5 µg/mL

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